3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(4-fluorobenzyl)propanamide
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Overview
Description
3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide typically involves multiple steps. One common method involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with substituted benzylideneamino-5-mercapto-1H-1,2,4-triazoles in the presence of anhydrous potassium carbonate in DMF . The reaction mixture is stirred overnight and then poured onto ice-water to precipitate the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives.
Scientific Research Applications
3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound exhibits antimicrobial and antiviral activities, making it useful in biological studies.
Industry: The compound’s unique chemical structure makes it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit c-Met and VEGFR-2 kinases, which are involved in cell proliferation and survival . This inhibition results in the suppression of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits dual c-Met/VEGFR-2 inhibitory activities.
[1,2,4]Triazolo[4,3-a]pyrazole: Studied for its anticancer properties.
Uniqueness
3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide is unique due to its specific chemical structure, which imparts distinct biological activities. Its ability to inhibit multiple molecular targets simultaneously makes it a promising candidate for overcoming drug resistance in cancer therapy .
Properties
Molecular Formula |
C26H21ClFN5O2 |
---|---|
Molecular Weight |
489.9 g/mol |
IUPAC Name |
3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[(4-fluorophenyl)methyl]propanamide |
InChI |
InChI=1S/C26H21ClFN5O2/c27-21-7-3-1-5-18(21)16-32-25(35)20-6-2-4-8-22(20)33-23(30-31-26(32)33)13-14-24(34)29-15-17-9-11-19(28)12-10-17/h1-12H,13-16H2,(H,29,34) |
InChI Key |
UBULVYQVQSPWNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NCC5=CC=C(C=C5)F)Cl |
Origin of Product |
United States |
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